molecular formula C7H8ClN3 B2374797 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1310379-42-0

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B2374797
CAS No.: 1310379-42-0
M. Wt: 169.61
InChI Key: WBTKITBXMLKFRE-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position, an ethyl group at the 1-position, and an acetonitrile group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with acetonitrile in the presence of a base. One common method includes the use of ethyl bromide and 4-chloro-3-methylpyrazole as starting materials. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the 1-position of the pyrazole ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole and facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the chloro and nitrile groups can enhance its binding affinity and specificity towards the target. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1H-pyrazole: Similar structure but lacks the acetonitrile group.

    2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but has a methyl group instead of an ethyl group at the 1-position.

    2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanamine: Similar structure but has an amine group instead of a nitrile group.

Uniqueness

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile is unique due to the combination of its chloro, ethyl, and nitrile substituents, which confer specific chemical reactivity and biological activity. The presence of the nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-chloro-2-ethylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-2-11-7(3-4-9)6(8)5-10-11/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTKITBXMLKFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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